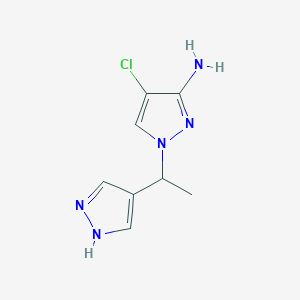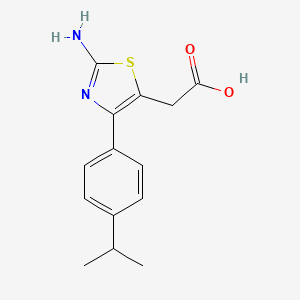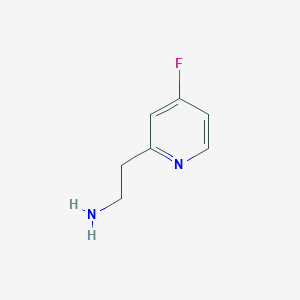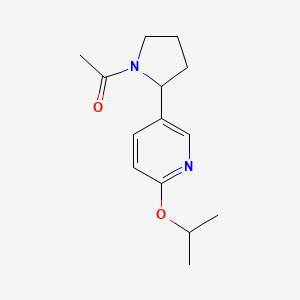
2-(Diethylamino)-4-methylthiazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)-4-methylthiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a diethylamino group, a methyl group, and a carboxylic acid group attached to the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-4-methylthiazole-5-carboxylic acid typically involves the reaction of 2-amino-4-methylthiazole with diethylamine and a carboxylating agent. One common method is as follows:
Starting Materials: 2-amino-4-methylthiazole, diethylamine, and a carboxylating agent such as carbon dioxide or phosgene.
Reaction Conditions: The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The 2-amino-4-methylthiazole is first reacted with diethylamine to form the diethylamino derivative. This intermediate is then treated with the carboxylating agent to introduce the carboxylic acid group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(Diethylamino)-4-methylthiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with sodium borohydride can produce the alcohol derivative.
科学研究应用
2-(Diethylamino)-4-methylthiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(Diethylamino)-4-methylthiazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can enhance the compound’s ability to penetrate cell membranes, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(Diethylamino)ethyl methacrylate: This compound shares the diethylamino group but has a different core structure.
2-(Diethylamino)ethanol: Similar in having the diethylamino group, but it lacks the thiazole ring and carboxylic acid group.
2,3-Dimethoxybenzamide: Contains a similar aromatic ring structure but with different substituents.
Uniqueness
2-(Diethylamino)-4-methylthiazole-5-carboxylic acid is unique due to the combination of the thiazole ring, diethylamino group, and carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
属性
CAS 编号 |
1071329-00-4 |
|---|---|
分子式 |
C9H14N2O2S |
分子量 |
214.29 g/mol |
IUPAC 名称 |
2-(diethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H14N2O2S/c1-4-11(5-2)9-10-6(3)7(14-9)8(12)13/h4-5H2,1-3H3,(H,12,13) |
InChI 键 |
CIPKPNGMPXQRBG-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC(=C(S1)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![3-(4-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11814214.png)
